molecular formula C16H16O2 B12610575 1-(2-Hydroxy-2-methyl-2,3-dihydro-1H-phenalen-1-YL)ethan-1-one CAS No. 647029-13-8

1-(2-Hydroxy-2-methyl-2,3-dihydro-1H-phenalen-1-YL)ethan-1-one

Cat. No.: B12610575
CAS No.: 647029-13-8
M. Wt: 240.30 g/mol
InChI Key: BHZNUUMHYNEHHU-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-methyl-2,3-dihydro-1H-phenalen-1-YL)ethan-1-one is an organic compound with a complex structure that includes a phenalenone core

Preparation Methods

The synthesis of 1-(2-Hydroxy-2-methyl-2,3-dihydro-1H-phenalen-1-YL)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenalenone and methyl ethyl ketone.

    Reaction Conditions: The reaction involves the use of strong acids or bases as catalysts, and the process is carried out under controlled temperature and pressure conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(2-Hydroxy-2-methyl-2,3-dihydro-1H-phenalen-1-YL)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines replace the hydroxyl group.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Strong acids or bases, transition metal catalysts.

Major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and carboxylic acids.

Scientific Research Applications

1-(2-Hydroxy-2-methyl-2,3-dihydro-1H-phenalen-1-YL)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methyl-2,3-dihydro-1H-phenalen-1-YL)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-(2-Hydroxy-2-methyl-2,3-dihydro-1H-phenalen-1-YL)ethan-1-one can be compared with other similar compounds, such as:

    Phenalenone Derivatives: Compounds with similar phenalenone cores but different functional groups.

    Hydroxy Ketones: Compounds with hydroxyl and ketone functional groups but different core structures.

    Methylated Phenalenes: Compounds with methyl groups attached to the phenalene core.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

647029-13-8

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-(2-hydroxy-2-methyl-1,3-dihydrophenalen-1-yl)ethanone

InChI

InChI=1S/C16H16O2/c1-10(17)15-13-8-4-6-11-5-3-7-12(14(11)13)9-16(15,2)18/h3-8,15,18H,9H2,1-2H3

InChI Key

BHZNUUMHYNEHHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C2=CC=CC3=C2C(=CC=C3)CC1(C)O

Origin of Product

United States

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